molecular formula C22H27N3O4 B12762083 Diperodon anhydrous, (R)- CAS No. 440351-37-1

Diperodon anhydrous, (R)-

Cat. No.: B12762083
CAS No.: 440351-37-1
M. Wt: 397.5 g/mol
InChI Key: YUGZHQHSNYIFLG-HXUWFJFHSA-N
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Description

Diperodon anhydrous, ®-, also known as (+)-Diperodon, is a compound with the chemical formula C22H27N3O4. It falls into the category of phenylurethane derivatives of dialkyl amino alcohols. This compound has demonstrated significant local anesthetic activity .

Preparation Methods

The synthetic routes for Diperodon anhydrous, ®- involve specific reaction conditions. Unfortunately, detailed industrial production methods are not widely available in the literature.

Chemical Reactions Analysis

Diperodon anhydrous, ®- can undergo various types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively documented. The major products formed from these reactions remain an area of ongoing research.

Scientific Research Applications

Diperodon anhydrous, ®- finds applications in several scientific fields:

    Chemistry: Its unique structure makes it an interesting target for further investigation.

    Biology: Researchers explore its potential effects on cellular processes.

    Industry: Industrial applications remain speculative due to limited information.

Mechanism of Action

The precise mechanism by which Diperodon anhydrous, ®- exerts its effects is not fully understood. it likely involves interactions with molecular targets and specific pathways. Further research is needed to elucidate these mechanisms.

Properties

CAS No.

440351-37-1

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

[(2R)-2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate

InChI

InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27)/t20-/m1/s1

InChI Key

YUGZHQHSNYIFLG-HXUWFJFHSA-N

Isomeric SMILES

C1CCN(CC1)C[C@H](COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3

Origin of Product

United States

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